N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(3,5-dichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c14-9-3-10(15)5-11(4-9)19-6-12(18)17-13(7-16)1-2-20-8-13/h3-5H,1-2,6,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSOJZDPQTVOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)COC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide is a compound of interest in various biological and pharmacological studies. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H10Cl2N2O2S
- Molecular Weight : 305.19 g/mol
- CAS Number : Not specified in the search results but can be referenced in chemical databases.
This compound exhibits its biological effects primarily through its interaction with specific molecular targets. The compound is believed to act as an herbicide by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to other phenoxyacetic acid derivatives that disrupt normal plant growth processes.
Herbicidal Efficacy
The compound has been evaluated for its herbicidal properties, particularly against resistant weed species. Its efficacy is often compared to established herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). The following table summarizes key findings from various studies assessing the herbicidal activity of this compound:
| Compound Name | Type | GR50 (g ai ha−1) | Resistance Ratio |
|---|---|---|---|
| This compound | Phenoxyacetic derivative | 4.5 | 1.8 |
| 2,4-D | Phenoxycarboxylate | 3.9 | 19.2 |
| Dicamba | Benzoate | 16.5 | 169 |
GR50 represents the rate required to reduce growth by 50%.
Toxicological Profile
Research indicates that while this compound is effective as a herbicide, its toxicological profile must be carefully assessed. Studies on related compounds suggest potential risks including:
- Acute Toxicity : Low to moderate toxicity observed in laboratory animals.
- Chronic Exposure : Long-term exposure may lead to organ-specific toxicity, particularly affecting the liver and kidneys.
Case Studies
- Field Trials : A series of field trials conducted on various crops demonstrated that this compound effectively controlled weed populations without significant phytotoxicity to the crops themselves.
- Laboratory Studies : In vitro assays indicated that this compound could inhibit the growth of certain resistant weed species at concentrations lower than those required for traditional herbicides.
Q & A
Q. Example Workflow :
In silico docking → 2. In vitro binding assays → 3. MD simulations → 4. SAR analysis.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 3,5-dichlorophenoxy protons at δ 7.2–7.4 ppm ).
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials ).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in acetamide derivatives ).
Q. Critical Parameters :
- For HPLC: Use C18 columns with acetonitrile/water gradients (60:40 to 90:10).
- For crystallography: Grow crystals in toluene/ethyl acetate mixtures to stabilize hydrophobic regions .
Advanced: How does the electronic nature of substituents (e.g., Cl vs. CN) impact the compound’s reactivity in nucleophilic environments?
Methodological Answer:
The electron-withdrawing 3,5-dichlorophenoxy group increases electrophilicity of the acetamide carbonyl, enhancing susceptibility to nucleophilic attack. Conversely, the cyanothiolane moiety’s nitrile group stabilizes adjacent sulfur via resonance, reducing oxidation potential.
- Experimental Validation :
- Compare reaction rates with nucleophiles (e.g., hydrazine) in polar aprotic solvents.
- Use cyclic voltammetry to measure oxidation potentials of the thiolane ring .
- Theoretical Support :
- DFT calculations (Gaussian 09) to map electron density distributions and identify reactive sites .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the dichlorophenoxy group.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid repeated freeze-thaw cycles.
Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
Variability often stems from differences in cell membrane composition or metabolic activity. Strategies include:
- Mechanistic profiling : Measure ROS generation (via DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) to identify cell-specific toxicity pathways .
- Metabolic stability assays : Incubate the compound with liver microsomes (human vs. murine) to assess species-dependent detoxification rates .
- Transcriptomics : Compare gene expression profiles (RNA-seq) in sensitive vs. resistant cell lines to pinpoint resistance mechanisms.
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- Broth microdilution (CLSI guidelines): Test against gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) with concentrations ranging from 0.5–128 µg/mL .
- Zone of inhibition : Use agar diffusion assays to screen broad-spectrum activity.
- Control compounds : Include fluconazole (antifungal) and ciprofloxacin (antibacterial) for benchmarking .
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Prodrug design : Mask the nitrile group as a thioamide (improves solubility) or incorporate PEGylated carriers .
- Nanoparticle encapsulation : Use PLGA nanoparticles (100–200 nm) to enhance blood-brain barrier penetration, critical for neuroactivity studies .
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models and calculate AUC ratios to assess absorption efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
